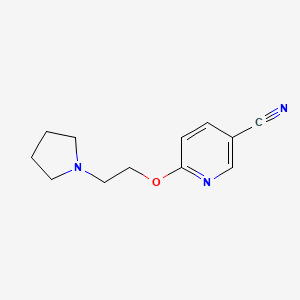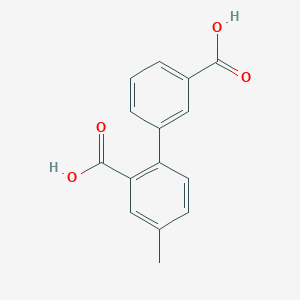
2,3-Difluoro-1,4-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluoro-1,4-dimethoxybenzene is an organic compound with the molecular formula C8H8F2O2 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 2 and 3 positions, and two methoxy groups are attached at the 1 and 4 positions
Mécanisme D'action
Target of Action
It is known to be used as a building block in various chemical reactions .
Mode of Action
As a chemical building block, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds .
Biochemical Pathways
As a building block in chemical synthesis, it may be involved in various biochemical pathways depending on the specific reactions it is used in .
Pharmacokinetics
As a chemical compound used in synthesis, its bioavailability would depend on the specific context and conditions of its use .
Result of Action
The molecular and cellular effects of 2,3-Difluoro-1,4-dimethoxybenzene’s action would depend on the specific reactions it is used in . As a building block in chemical synthesis, it contributes to the formation of new compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . These factors can affect the rate and outcome of the reactions it is involved in .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-1,4-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the fluorination of 1,4-dimethoxybenzene using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes the protection of hydroxyl groups, selective fluorination, and subsequent deprotection steps. The reaction conditions are optimized to achieve high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Difluoro-1,4-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield partially or fully reduced products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Quinones.
Reduction: Partially or fully reduced aromatic compounds.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
2,3-Difluoro-1,4-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Comparaison Avec Des Composés Similaires
- 1,4-Difluoro-2,5-dimethoxybenzene
- 2,5-Difluoro-1,4-dimethoxybenzene
- 2,3-Difluoro-1,5-dimethoxybenzene
Comparison: 2,3-Difluoro-1,4-dimethoxybenzene is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and physical properties compared to its isomers. The presence of fluorine atoms at the 2 and 3 positions makes it more reactive towards nucleophilic substitution reactions, while the methoxy groups at the 1 and 4 positions enhance its solubility and stability .
Propriétés
IUPAC Name |
2,3-difluoro-1,4-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCXXDDOQPRUGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-Aminospiro[2.3]hexane-5-carboxylic acid](/img/structure/B6329107.png)



